3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c24-17-5-1-2-6-18(17)28-20(25-26-23(28)30)14-15-8-10-27(11-9-15)22(29)16-4-3-7-19-21(16)32-13-12-31-19/h1-7,15H,8-14H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQKMIYGMQWKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Dihydrobenzo[b][1,4]dioxine moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Triazole group : Recognized for its antifungal and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Neuropharmacological Effects
Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxine structure exhibit significant interactions with adrenergic receptors. Specifically:
- Alpha(2)-adrenoceptor antagonism : Some derivatives have shown potent binding affinity to alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release and have therapeutic potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
2. Anticancer Potential
The triazole component of the compound is linked to anticancer activity:
- PARP1 Inhibition : A related study highlighted that compounds with similar structures inhibited the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuropharmacology | Alpha(2)-adrenoceptor antagonist | |
| Anticancer | PARP1 inhibition | |
| Antifungal | Triazole antifungal activity |
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of a related piperidinyl derivative on alpha(2)-adrenoceptors. The compound demonstrated a significant reduction in norepinephrine reuptake, suggesting potential benefits in treating anxiety disorders .
Case Study: Anticancer Activity
In vitro tests showed that a similar triazole derivative exhibited an IC50 value of 5.8 µM against PARP1. This suggests that modifications to the triazole structure could enhance its efficacy as a cancer therapeutic .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Binding to alpha(2)-adrenergic receptors alters neurotransmitter dynamics.
- Enzyme Inhibition : Interference with PARP1 leads to impaired DNA repair in cancer cells.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an anti-cancer agent. Studies have shown that derivatives of triazole compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of tyrosine kinases , which are crucial in the signaling pathways of cancer cells.
- Induction of apoptosis in malignant cells.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anti-cancer activity. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.8 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 0.88 |
These findings highlight the potential of triazole-containing compounds in cancer therapy.
Applications in Research
The compound's unique structure allows for diverse applications in scientific research:
- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new anti-cancer therapies.
- Biochemical Studies : The compound can be used to study the mechanisms of action of triazole derivatives on cellular processes.
- Pharmacological Testing : It serves as a lead compound for synthesizing analogs with improved efficacy and selectivity against cancer cells.
Comparison with Similar Compounds
Structural Analogues with Triazolone Cores
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5)
- Key Differences : Replaces the piperidine-fluorophenyl group with a nitrothiazolylthio substituent.
- Implications : The nitrothiazole group introduces strong electron-withdrawing effects, likely enhancing antimicrobial activity but reducing CNS penetration compared to the target compound .
- Data : Molecular weight (379.37 g/mol), CAS 883065-90-5 .
5-[1-(2,6-Difluorobenzoyl)-4-piperidinyl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences : Substitutes dihydrobenzo dioxine carbonyl with a 2,6-difluorobenzoyl group and adds a 4-methoxybenzyl substituent.
- Data : Registered under MFCD28976305 .
Analogues with Piperidine and Fluorophenyl Moieties
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic Acid
- Key Differences : Replaces the triazolone core with a carboxylic acid and a 1,2,3-triazole ring.
- Implications: The carboxylic acid increases polarity, likely reducing blood-brain barrier penetration but improving solubility for intravenous applications .
- Data : CAS 1400540-11-5 .
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: Substitutes dihydrobenzo dioxine carbonyl with a fluorophenoxy acetyl group.
- Implications : The acetyl group may shorten half-life due to ester hydrolysis but could enhance binding to serine proteases or kinases .
- Data : Registered under MFCD28805883 .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : Analogues in and were synthesized via multicomponent or click chemistry, suggesting the target compound may be accessible through similar methods .
- Pharmacokinetics : Fluorine substituents (e.g., 2-fluorophenyl) consistently improve metabolic stability across analogues, while bulky groups like dihydrobenzo dioxine may enhance target binding .
- Toxicity Considerations: Limited data on long-term toxicity for most analogues (see ), highlighting a critical gap for future studies on the target compound .
Q & A
Q. What synthetic strategies are effective for preparing this triazolone-piperidine hybrid compound?
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions : Piperidine derivatives are functionalized with dihydrobenzo[d][1,4]dioxine carbonyl groups through amide bond formation .
- Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives under microwave or thermal conditions to form the 1,2,4-triazol-5(4H)-one core .
- Purification : Column chromatography (e.g., silica gel or Celite) and recrystallization are critical for isolating high-purity products .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., fluorophenyl integration at δ ~7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 379.37 for a related triazolone derivative) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups from the triazolone and benzodioxine moieties .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Test in DMSO (common stock solution), THF, or chloroform. Hydrophobic groups (e.g., fluorophenyl) may limit aqueous solubility .
- Stability : Store at –20°C in inert atmospheres to prevent oxidation of the triazolone ring. Monitor degradation via HPLC under varying pH/temperature .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
Use response surface methodology to:
- Vary reaction parameters (temperature, catalyst loading, solvent ratios) and model their impact on yield .
- Apply statistical tools (e.g., ANOVA) to identify significant factors. For example, copper sulfate concentration in click chemistry steps may critically influence triazole formation .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines or in vivo models to confirm target engagement .
- Off-target profiling : Use kinase/GPCR panels to assess selectivity. Fluorophenyl and piperidine groups may interact with off-target receptors like serotonin transporters .
Q. What computational methods predict the compound’s molecular targets?
- Molecular docking : Screen against structural databases (e.g., PDB) to identify binding pockets (e.g., CYP450 enzymes due to the triazolone core) .
- MD simulations : Simulate ligand-receptor complexes for >100 ns to evaluate binding stability and conformational changes .
Q. How to evaluate selectivity against structurally related enzymes?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-NAD for sirtuins) to measure IC₅₀ values .
- Structural analogs : Synthesize derivatives with modified benzodioxine or fluorophenyl groups to isolate SAR trends .
Q. What metabolic pathways and degradation products are anticipated?
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS. The piperidine moiety may undergo N-dealkylation, while the triazolone ring could hydrolyze to carboxamide .
- Stability studies : Expose to simulated gastric fluid (pH 2) to assess degradation under physiological conditions .
Q. How to assess off-target effects in complex biological systems?
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Phenotypic screening : Use zebrafish or organoid models to detect developmental or morphological changes .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups on the piperidine nitrogen to improve membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
